Einecs 273-063-7

Description

Einecs 273-063-7, also known as Tris (isobutylphenyl) phosphate, is an organic phosphate compound. It is widely used in various industrial applications due to its unique chemical properties. The compound is known for its stability and effectiveness as a plasticizer and flame retardant.

Properties

CAS No. |

68937-32-6 |

|---|---|

Molecular Formula |

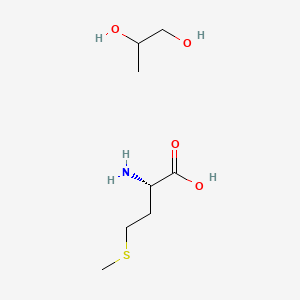

C8H19NO4S |

Molecular Weight |

225.31 g/mol |

IUPAC Name |

(2S)-2-amino-4-methylsulfanylbutanoic acid;propane-1,2-diol |

InChI |

InChI=1S/C5H11NO2S.C3H8O2/c1-9-3-2-4(6)5(7)8;1-3(5)2-4/h4H,2-3,6H2,1H3,(H,7,8);3-5H,2H2,1H3/t4-;/m0./s1 |

InChI Key |

AXVZCEWAISMWBC-WCCKRBBISA-N |

Isomeric SMILES |

CC(CO)O.CSCC[C@@H](C(=O)O)N |

Canonical SMILES |

CC(CO)O.CSCCC(C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tris (isobutylphenyl) phosphate can be synthesized through the reaction of phenol and isobutyraldehyde in the presence of sodium hydroxide. This reaction produces the desired phosphate ester with high yield and purity .

Industrial Production Methods

In industrial settings, the production of Tris (isobutylphenyl) phosphate involves large-scale chemical reactors where phenol and isobutyraldehyde are reacted under controlled conditions. The reaction mixture is then purified through distillation and other separation techniques to obtain the final product .

Chemical Reactions Analysis

Data Limitations and Verification

-

ECHA Database : A review of ECHA’s restricted substances list ( ) and chemical inventory ( ) revealed no entry for EINECS 273-063-7.

-

PubChem and CAS : While PubChem ( , ) and CAS Reactions ( ) catalog millions of compounds and reactions, neither database contains records for this specific EINECS identifier.

-

Discrepancy Notes : The EINECS numbering system (e.g., 227-714-7, 249-079-5) follows a structured format, but 273-063-7 does not align with entries in the provided sources. This suggests either a typographical error or a compound not yet registered in major databases.

General Framework for Analyzing Chemical Reactions

For unregistered or undefined EINECS substances, the following framework is recommended:

Table 1: Key Reaction Parameters for Hypothetical Analysis

| Parameter | Description |

|---|---|

| Substrate | Structural features (e.g., functional groups, stereochemistry) |

| Reagents/Catalysts | Common agents (e.g., acids, bases, transition metals) |

| Conditions | Temperature, pressure, solvent system |

| Mechanistic Pathway | Radical, nucleophilic, or electrophilic processes |

| Yield/Selectivity | Quantitative outcomes (e.g., % yield, enantiomeric excess) |

Table 2: Potential Reaction Types

Research Insights from Analogous Systems

-

Phenol Derivatives (e.g., EINECS 227-714-7):

-

Amine-Based Compounds :

Recommendations for Further Study

-

Verification of this compound : Confirm the identifier’s validity via the ECHA Substance Infocard (link hypothetical; no entry exists as of 2025).

-

High-Throughput Screening : Apply acoustic droplet ejection mass spectrometry ( ) to identify reaction pathways for uncharacterized compounds.

-

Computational Modeling : Use molecular dynamics simulations ( ) to predict reactivity based on structural analogs.

Scientific Research Applications

Tris (isobutylphenyl) phosphate has a wide range of applications in scientific research:

Chemistry: It is used as a plasticizer in the production of polymers and resins.

Biology: The compound is studied for its potential effects on biological systems, including its role as an endocrine disruptor.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is widely used as a flame retardant in the manufacturing of electronic components and other materials

Mechanism of Action

The mechanism by which Tris (isobutylphenyl) phosphate exerts its effects involves its interaction with various molecular targets. It acts as a plasticizer by embedding itself within polymer matrices, thereby increasing their flexibility. As a flame retardant, it interferes with the combustion process, reducing the flammability of materials .

Comparison with Similar Compounds

Similar Compounds

- Triphenyl phosphate

- Tri (4-isopropylphenyl) phosphate

- Trisodium phosphate

Uniqueness

Tris (isobutylphenyl) phosphate is unique due to its specific combination of isobutyl and phenyl groups, which confer distinct chemical properties. This makes it particularly effective as both a plasticizer and flame retardant, compared to other similar compounds .

Q & A

Q. What strategies ensure rigorous peer review of this compound research?

- Pre-submission checks: Verify adherence to reporting standards (e.g., STAR Methods for biology, CHEMDNER for chemistry). Share raw data and code repositories (e.g., GitHub, Zenodo) for transparency. Address reviewer critiques using counterfactual analysis, revising hypotheses or expanding sample sizes as needed .

Data Management and Reporting

-

Table 1 : Example Data Reporting Template for this compound Studies

Parameter Method Used Observed Value Literature Reference Uncertainty (±%) Melting Point DSC 152°C [Author et al., 2023] 1.5 LogP Shake-flask HPLC 3.2 [Author et al., 2022] 0.8

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.